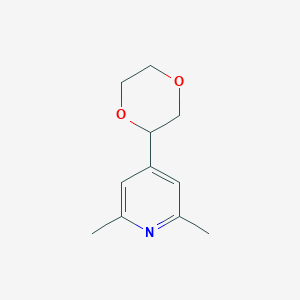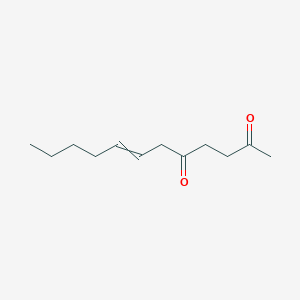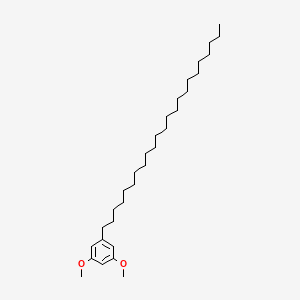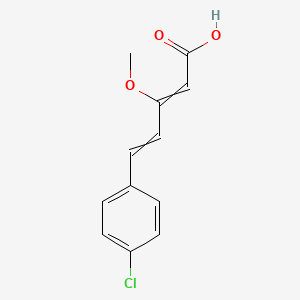
N-Cyclopentyl-N'-1,2,3-thiadiazol-5-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities. The presence of both cyclopentyl and thiadiazolyl groups in its structure contributes to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of cyclopentylamine with 1,2,3-thiadiazol-5-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclopentylamine+1,2,3-thiadiazol-5-yl isocyanate→N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea
Industrial Production Methods
Industrial production of N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and plant growth regulators.
Mécanisme D'action
The mechanism of action of N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The thiadiazole ring is crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-N’-1,2,3-thiadiazol-5-ylurea: Known for its cytokinin-like activity in plant tissue culture.
N-Cyclopentyl-5-methyl-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with distinct biological activities.
Uniqueness
N-Cyclopentyl-N’-1,2,3-thiadiazol-5-ylurea stands out due to its unique combination of cyclopentyl and thiadiazolyl groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
113418-21-6 |
|---|---|
Formule moléculaire |
C8H12N4OS |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
1-cyclopentyl-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C8H12N4OS/c13-8(10-6-3-1-2-4-6)11-7-5-9-12-14-7/h5-6H,1-4H2,(H2,10,11,13) |
Clé InChI |
FODIVVURWOHVFR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)NC2=CN=NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




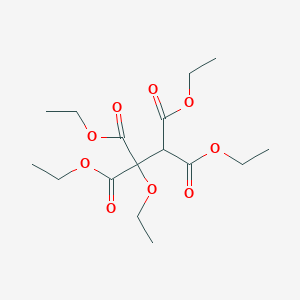

![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)


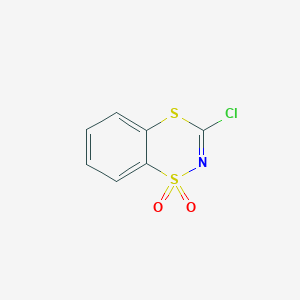
![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
